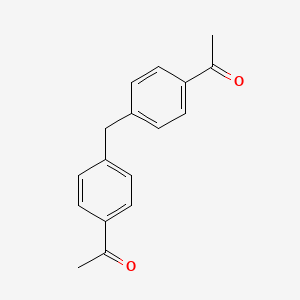
2-(4-氟苄叉基)丙二腈
描述
2-(4-Fluorobenzylidene)malononitrile, or 2-FBM, is a compound belonging to the class of malononitrile derivatives. It is a colorless solid whose chemical formula is C9H6FNO2. This compound has been studied extensively for its use in synthetic organic chemistry and pharmaceutical research. It is also used as a precursor for the synthesis of organic compounds, such as amines, amides, and peptides.
科学研究应用
电化学合成
2-(4-氟苄叉基)丙二腈用于合成具有医学意义的化合物 . 这种方法环境友好,利用电力构建复杂的结构,避免使用有毒试剂 . 反应包括电化学方法,无需添加额外的试剂,在 5.0 V 下产率约为 82-90% .
一锅法合成
该化合物用于一锅法合成,这种合成方法将所有反应物在一锅中混合 . 这种方法效率高,减少了对多个反应步骤和纯化过程的需求 .
咪唑并吡啶合成
2-(4-氟苄叉基)丙二腈用于合成 2-苯基咪唑并[1,2-a]吡啶 . 咪唑并吡啶是一类药物,其亚结构具有多种生物活性,例如镇静剂、抗精神病药、胃肠道药物、抗炎药、心血管药物、抗肿瘤药物、抗病毒药物等 .
苄叉基丙二腈合成
该化合物也用于合成苄叉基丙二腈 . 苄叉基丙二腈是有机化学中的一种有用化合物,在各个领域具有潜在的应用 .
基态系数计算
2-(4-氟苄叉基)丙二腈用于计算基态系数 . 这些系数在量子力学中很重要,可以提供有关系统性质的有价值信息 .
生物活性支架构建
用 2-(4-氟苄叉基)丙二腈进行电化学合成,可以使用重要的化学键构建生物活性支架 . 这些支架可用于各种生物医学应用 .
未来方向
作用机制
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various, depending on the specific reactions it is involved in.
Mode of Action
2-(4-Fluorobenzylidene)malononitrile is synthesized using electrochemical methods . . This suggests that the compound interacts with its targets through electrochemical reactions, leading to changes in the targets’ chemical structure.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that the compound is involved in various biochemical pathways, depending on the specific reactions it participates in.
Result of Action
As an intermediate in organic synthesis , the compound likely contributes to the formation of various organic compounds, influencing their structure and properties.
Action Environment
The action of 2-(4-Fluorobenzylidene)malononitrile is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is synthesized using electrochemical methods at a voltage of 5.0 V . Additionally, the compound is relatively stable at room temperature and should be stored away from strong oxidizing agents and acids .
生化分析
Biochemical Properties
2-(4-Fluorobenzylidene)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of 4H-chromene derivatives, where it acts as a reactant in the presence of triethylamine and water under microwave irradiation . The nature of these interactions often involves the formation of covalent bonds, leading to the synthesis of complex organic molecules.
Cellular Effects
2-(4-Fluorobenzylidene)malononitrile influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in gene expression, thereby altering cellular functions . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of 2-(4-Fluorobenzylidene)malononitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to participate in nucleophilic substitution reactions at the benzylic position, which can lead to the formation of resonance-stabilized intermediates . These interactions can result in the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorobenzylidene)malononitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to 2-(4-Fluorobenzylidene)malononitrile in in vitro or in vivo studies may result in cumulative effects on cellular functions.
Dosage Effects in Animal Models
The effects of 2-(4-Fluorobenzylidene)malononitrile vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or physiological changes occur. It is essential to determine the optimal dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
2-(4-Fluorobenzylidene)malononitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular functions. Changes in metabolic flux and metabolite levels can result from the compound’s interaction with metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-(4-Fluorobenzylidene)malononitrile within cells and tissues are critical for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its overall activity and effectiveness.
Subcellular Localization
2-(4-Fluorobenzylidene)malononitrile’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-[(4-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUISCUAQHJPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327222 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2826-22-4 | |
| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)


![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)
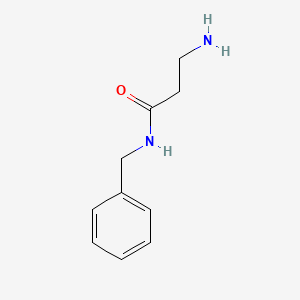
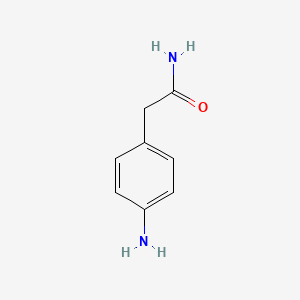
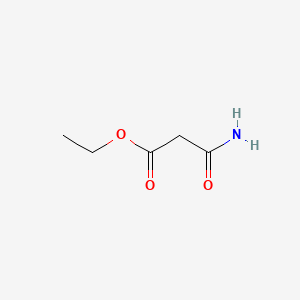

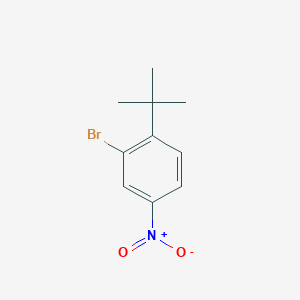
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
